N-methoxy-N-methylpiperidine-4-carboxamide
Description
N-Methoxy-N-methylpiperidine-4-carboxamide is a secondary amine derivative featuring a piperidine ring substituted at the 4-position with a carboxamide group. The amide nitrogen is further modified with methoxy (-OCH₃) and methyl (-CH₃) groups. Its hydrochloride salt form (CAS RN referenced in ) is commonly utilized in pharmaceutical research to enhance solubility and bioavailability .
Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-10(12-2)8(11)7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARJJNXVBNIOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCNCC1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Substrate Activation : Methyl piperidine-4-carboxylate (e.g., methyl 1-benzylpiperidine-4-carboxylate) is treated with isopropylmagnesium bromide (iPrMgBr) or isopropylmagnesium chloride (iPrMgCl) in tetrahydrofuran (THF) at temperatures between -20°C and 5°C. The Grignard reagent deprotonates the hydroxylamine, generating a potent nucleophile that attacks the ester carbonyl.
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Quenching and Workup : After 20–60 minutes, the reaction is quenched with ammonium chloride solution , followed by ethyl acetate extraction, brine washing, and drying over anhydrous sodium sulfate. Solvent evaporation yields the crude product, which is typically purified via chromatography or recrystallization.
Representative Procedure :
Methyl 1-benzylpiperidine-4-carboxylate (6.51 g, 28 mmol) and N,O-dimethylhydroxylamine hydrochloride (4.17 g, 42.8 mmol) in THF (195 mL) were cooled to -20°C. iPrMgBr (85 mL, 1M in THF) was added dropwise, maintaining the temperature below 5°C. After stirring at -10°C for 20 minutes, the mixture was quenched with 20% NH₄Cl (40 mL), extracted with EtOAc, and dried to yield 6.9 g of product.
Substrate Scope and Limitations
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Protecting Groups : The piperidine nitrogen is often protected with benzyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions. For example, 1-benzylpiperidine-4-carboxylate and 1-Boc-piperidine-4-carboxylate are common substrates.
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Yield Considerations : Reported yields range from 50% to quantitative, depending on the steric and electronic effects of substituents. Bulky groups on the piperidine ring may slow the reaction, necessitating extended reaction times.
Protective Group Strategies in Synthesis
The choice of protecting groups significantly impacts the efficiency of subsequent functionalization steps. Two predominant strategies are employed:
Benzyl Protection
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Advantages : The benzyl group is stable under Grignard conditions and can be removed via hydrogenolysis. For instance, 1-benzyl-N-methoxy-N-methylpiperidine-4-carboxamide is synthesized directly from benzyl-protected esters.
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Deprotection : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl group, yielding the free piperidine carboxamide.
tert-Butoxycarbonyl (Boc) Protection
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Procedure : Boc-protected piperidine carboxylates (e.g., tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate ) are treated with LiAlH₄ to reduce the Weinreb amide to an aldehyde, demonstrating the intermediate’s versatility.
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Acid Sensitivity : Boc groups are removed under acidic conditions (e.g., HCl in dioxane), enabling further modifications.
Alternative Synthetic Pathways
Direct Amidation of Carboxylic Acids
Although less common, activating piperidine-4-carboxylic acid with reagents like thionyl chloride or CDI (1,1'-carbonyldiimidazole) followed by reaction with N,O-dimethylhydroxylamine could theoretically yield the target compound. However, this approach risks over-activation and requires stringent moisture control.
Industrial and Scalability Considerations
Catalyst and Solvent Optimization
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Grignard Reagents : iPrMgBr and iPrMgCl are preferred for their high nucleophilicity and compatibility with THF. Industrial scales may use continuous flow systems to maintain low temperatures and improve safety.
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Solvent Recovery : THF is typically recycled via distillation, reducing costs and environmental impact.
Purification Techniques
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Chromatography : Medium-pressure liquid chromatography (MPLC) with ethyl acetate/hexane gradients achieves >95% purity.
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Crystallization : Petrol ether/ethyl acetate mixtures are effective for recrystallizing intermediates.
Comparative Analysis of Methods
| Method | Starting Material | Reagents | Yield | Advantages |
|---|---|---|---|---|
| Grignard Amination | Methyl piperidine-4-carboxylate | iPrMgBr, N,O-dimethylhydroxylamine | 50–100% | High selectivity, scalable |
| Reductive Amination | Piperidine-4-carboxylic acid | HCHO, Pd/C, HCOOH | N/A | Direct N-methylation |
| Direct Amidation | Piperidine-4-carboxylic acid | SOCl₂, N,O-dimethylhydroxylamine | Low | Avoids ester intermediates |
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methylpiperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted piperidine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Medicinal Chemistry
N-methoxy-N-methylpiperidine-4-carboxamide is primarily studied for its potential therapeutic applications. Research has focused on its interactions with biological targets, leading to various medicinal applications:
- Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from glutamate-induced toxicity, suggesting potential use in treating neurodegenerative diseases .
- Cancer Therapy : Derivatives of this compound have shown promising anticancer properties through mechanisms like apoptosis induction and cytotoxicity against cancer cell lines .
- Enzyme Inhibition : It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in Alzheimer's disease therapy. Structural modifications enhance binding affinity and selectivity against these enzymes .
Organic Synthesis
In organic synthesis, this compound serves as an intermediate for producing various fine chemicals and pharmaceuticals. Its unique functional groups facilitate the creation of more complex molecules .
Industrial Applications
The compound is utilized in the production of fine chemicals, acting as a building block for synthesizing more complex structures used in various industrial applications .
Neuroprotective Effects
A study highlighted the neuroprotective capabilities of piperidine derivatives, including this compound. The research demonstrated significant protection against glutamate-induced cell death in PC12 cells, indicating its potential role in neuroprotection .
Cancer Therapy
Research on piperidine derivatives revealed their anticancer effects. For instance, certain derivatives exhibited cytotoxicity against specific cancer cell lines, with some compounds demonstrating IC50 values as low as 0.25 μM against HepG2 cells . This suggests that modifications to the piperidine structure can enhance therapeutic efficacy.
Enzyme Inhibition Studies
Studies focusing on enzyme inhibition have shown that structural modifications to this compound can lead to improved inhibitory activity against AChE and BuChE. The introduction of specific functional groups has been linked to increased binding affinity, making these compounds promising candidates for Alzheimer's treatment .
Mechanism of Action
The mechanism of action of N-methoxy-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Piperidine-4-carboxamide derivatives vary primarily in substituents on the amide nitrogen, piperidine ring, and additional functional groups. Key examples include:
Key Observations :
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications.
- Lipophilicity : N,4-Dimethyl derivatives () exhibit higher log P values compared to polar groups like methoxy .
- Toxicity : Methoxy-containing analogs (e.g., ) are classified under acute toxicity Category 4 (oral, dermal, inhalation) .
Biological Activity
N-methoxy-N-methylpiperidine-4-carboxamide is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a methoxy group and a carboxamide functional group. Its molecular formula is with an approximate molecular weight of 173.24 g/mol. The unique combination of the methoxy and carboxamide groups is believed to enhance its biological properties compared to other piperidine derivatives.
Biological Activity Overview
Research indicates that this compound exhibits significant pharmacological potential, particularly in the following areas:
- Neurotransmitter Receptor Interaction : Compounds related to piperidine have been shown to interact with various neurotransmitter receptors, which may contribute to their therapeutic effects.
- Enzyme Modulation : This compound may act as an inhibitor or modulator of specific enzymes, influencing various biochemical pathways.
The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the precise pathways involved.
Case Studies and Experimental Data
- Antiproliferative Activity : In vitro studies have demonstrated that derivatives of piperidine, including this compound, exhibit antiproliferative effects on cancer cell lines. For example, compounds structurally similar to this compound have shown IC50 values indicating effective inhibition of cell growth in various cancer types (e.g., ovarian cancer) .
- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit enzymes involved in metabolic pathways, such as monoacylglycerol lipase (MAGL), which is significant for endocannabinoid signaling .
- Synthesis and Characterization : Research has focused on synthesizing various derivatives of piperidine-4-carboxamide to evaluate their biological activities. A study highlighted the synthesis of several analogs, emphasizing the structure-activity relationship (SAR) that governs their efficacy .
Comparative Table of Piperidine Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methoxy and methyl groups on nitrogen | Potential enzyme inhibition and receptor interaction |
| 1-Methylpiperidine | Methyl group at position 1 | Primarily used as a solvent |
| N-Methylpiperidine-4-carboxamide | Methyl group at nitrogen and carboxamide | Different biological activity |
| 4-Methoxy-N-methylpiperidine | Methoxy group at position 4 | Used in synthesizing neuroactive compounds |
Future Directions
Further research is essential to fully understand the biological activity and therapeutic potential of this compound. Key areas for future investigation include:
- In vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics.
- Clinical Trials : Exploring its efficacy in clinical settings for potential therapeutic applications.
- Mechanistic Studies : Investigating the specific molecular interactions that underlie its biological effects.
Q & A
Q. What synthetic methodologies are recommended for preparing N-methoxy-N-methylpiperidine-4-carboxamide and related piperidine carboxamides?
- Methodological Answer : Piperidine carboxamides are typically synthesized via amide coupling or reductive amination . For example:
- Amide Coupling : Reacting a piperidine carboxylic acid derivative with an appropriate amine (e.g., N-methoxy-N-methylamine) using coupling agents like EDCI/HOBt in dichloromethane (DCM) .
- Reductive Amination : Condensing a ketone intermediate (e.g., 4-piperidone) with N-methyl-O-methylhydroxylamine using NaBHCN in methanol .
- Nucleophilic Substitution : Substituting halogenated intermediates with amines under basic conditions (e.g., KCO in DMF) .
Key Considerations : Purification via column chromatography or recrystallization, validated by HPLC (≥98% purity) .
Q. Which analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D molecular geometry. For example, SHELXL software refines crystallographic data to determine bond angles and torsion angles .
- NMR Spectroscopy : H/C NMR assigns proton environments (e.g., methoxy singlet at ~3.3 ppm) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO: 185.1285) .
Data Cross-Validation : Combine techniques to resolve ambiguities (e.g., NOESY for stereochemistry) .
Q. What safety precautions are essential for laboratory handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Toxicity Data : Limited acute toxicity (Category 4 for oral/dermal/inhalation routes) . Treat as hazardous; avoid inhalation/contact.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Orthogonal Techniques : Pair NMR with X-ray crystallography. For example, conflicting NOE signals can be resolved via crystallographic disorder analysis .
- Computational Modeling : Use density functional theory (DFT) to predict NMR shifts or optimize geometry, comparing with experimental data .
- Isotopic Labeling : N-labeled analogs clarify ambiguous coupling in complex spectra .
Q. What strategies optimize synthetic yield under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for reductive steps. For example, NaBH with CeCl (Luche reduction) enhances ketone selectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates; microwave irradiation reduces reaction time .
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) via response surface methodology .
Q. How do methoxy and methyl groups influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- Steric Effects : The N-methyl group hinders nucleophilic attack at the piperidine nitrogen, requiring elevated temperatures for SN reactions .
- Electronic Effects : The methoxy group donates electron density via resonance, activating aryl rings for electrophilic substitutions (e.g., nitration at para positions) .
- Case Study : In N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide, steric bulk from isopropyl slows hydrolysis but enhances stability in biological assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
